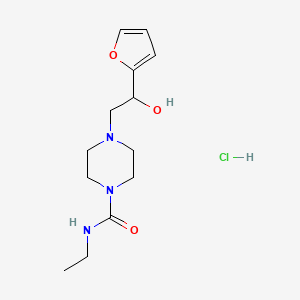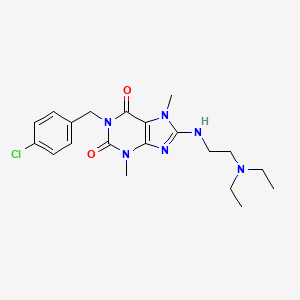![molecular formula C19H23N3O3 B2999162 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone CAS No. 2379986-99-7](/img/structure/B2999162.png)
2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone, also known as MPMP, is a chemical compound that has been studied for its potential use in scientific research. The compound is synthesized using a specific method and has been shown to have a mechanism of action that affects certain biological processes. In
Mecanismo De Acción
The mechanism of action of 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone involves its interaction with specific neurotransmitter receptors. The compound acts as a partial agonist at the dopamine D2 receptor, meaning it activates the receptor to a lesser extent than the full agonist dopamine. At the serotonin 5-HT1A receptor, 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone acts as an antagonist, meaning it blocks the receptor from being activated by serotonin. These interactions with neurotransmitter receptors can affect various biological processes, including mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone can have various biochemical and physiological effects, depending on the specific biological process being studied. For example, 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone has been shown to increase dopamine release in certain brain regions, which can affect mood and reward processing. The compound has also been shown to improve cognitive performance in certain tasks. However, the effects of 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone can vary depending on the dose and duration of exposure, as well as individual differences in biology and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone has several advantages for use in lab experiments. Its selectivity for specific neurotransmitter receptors allows researchers to study the role of these receptors in various biological processes. Additionally, the compound has a relatively long half-life, meaning it remains active in the body for a longer period of time than some other compounds. However, there are also limitations to using 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone in lab experiments. The synthesis method is complex and requires specialized equipment and expertise. Additionally, the compound has not been extensively studied in humans, so its effects on human biology and behavior are not well understood.
Direcciones Futuras
There are several future directions for research on 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone. One area of interest is its potential use in the treatment of certain psychiatric disorders, such as depression and schizophrenia. Additionally, researchers are interested in exploring the effects of 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone on other neurotransmitter systems, such as the glutamate system. Finally, there is a need for further research on the safety and potential side effects of 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone, particularly in human subjects.
Métodos De Síntesis
The synthesis of 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone involves several steps. First, 3-methylphenol is reacted with 1-chloro-2-propanol in the presence of a base to form 2-(3-methylphenoxy)propan-1-ol. This intermediate is then reacted with 4-(5-methylpyrimidin-2-yl)oxypiperidine in the presence of a catalyst to form the final product, 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone. The synthesis method is complex and requires careful attention to detail to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been shown to have a selective effect on certain neurotransmitter receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This selectivity makes 2-(3-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone a valuable tool for studying the role of these receptors in various biological processes.
Propiedades
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-4-3-5-17(10-14)24-13-18(23)22-8-6-16(7-9-22)25-19-20-11-15(2)12-21-19/h3-5,10-12,16H,6-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEWRNVINXELIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)OC3=NC=C(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2999079.png)

![N-(3-acetamidophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2999083.png)
![8-(5-Chlorothiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2999084.png)

![4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2999088.png)
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999089.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2999093.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2999097.png)

amino}pyridine-4-boronic acid](/img/structure/B2999101.png)
![N-[(4-Bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycine](/img/structure/B2999102.png)